molecular formula C8H6BrClN2 B572833 6-Bromo-3-chloro-1-methyl-1H-indazole CAS No. 1243472-33-4

6-Bromo-3-chloro-1-methyl-1H-indazole

Cat. No. B572833
M. Wt: 245.504
InChI Key: RHTHXDOLGOEEAY-UHFFFAOYSA-N
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Description

“6-Bromo-3-chloro-1-methyl-1H-indazole” is a chemical compound with the molecular formula C8H6BrClN2. It has a molecular weight of 245.51 . It is a solid substance that should be stored in a refrigerator .


Molecular Structure Analysis

The InChI code for “6-Bromo-3-chloro-1-methyl-1H-indazole” is 1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 . The InChI key is RHTHXDOLGOEEAY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-Bromo-3-chloro-1-methyl-1H-indazole” is a solid substance with a density of 1.7±0.1 g/cm3 . It has a boiling point of 341.4±22.0 °C at 760 mmHg . The melting point is 191-192ºC . The flash point is 160.3±22.3 °C .

Scientific Research Applications

1. Anticancer, Antiangiogenic, and Antioxidant Agent

  • Application Summary: A series of novel indazole derivatives, including 6-Bromo-3-chloro-1-methyl-1H-indazole, has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
  • Methods of Application: The viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . The compounds were also tested for their potential to inhibit proangiogenic cytokines associated with tumor development .
  • Results: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF . All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

2. Synthetic Approaches to Indazoles

  • Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used in the synthesis of 1H- and 2H-indazoles .
  • Methods of Application: The synthesis of indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results: This method provides a wide variety of 1H-indazoles in good to excellent yields .

4. Transition Metal Catalyzed Approach

  • Application Summary: A Cu(OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
  • Methods of Application: First, 2-(methylamino)benzonitrile 1 with an organometallic reagent formed N–H ketimine species 2 followed by Cu(OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere .
  • Results: This method affords a wide variety of 1H-indazoles in good to excellent yields .

5. Antioxidant Activities

  • Application Summary: A series of novel indazole derivatives has been synthesized and evaluated for antioxidant activities .
  • Methods of Application: All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
  • Results: Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .

Safety And Hazards

“6-Bromo-3-chloro-1-methyl-1H-indazole” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding inhalation, contact with skin, and swallowing .

Future Directions

Indazole-containing compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, future research may focus on developing new synthetic methods and exploring the potential medicinal applications of “6-Bromo-3-chloro-1-methyl-1H-indazole” and similar compounds.

properties

IUPAC Name

6-bromo-3-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTHXDOLGOEEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloro-1-methyl-1H-indazole

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